1-Bromo-7-methyloctane
Description
Significance of Bromoalkanes in Modern Chemical Synthesis
Bromoalkanes, a specific subgroup of haloalkanes, hold a prominent position in contemporary chemical synthesis. wikipedia.org They represent a strategic balance of reactivity and stability, making them more reactive than their chloroalkane counterparts but generally more stable and less costly than iodoalkanes. wikipedia.org This intermediate reactivity makes them ideal for a wide array of reactions.
The principal reactions involving bromoalkanes include nucleophilic substitution, elimination, reductive coupling, and the formation of Grignard reagents. wikipedia.org As effective alkylating agents, they are instrumental in forming new carbon-carbon bonds, a cornerstone of building complex molecular architectures. wikipedia.orgrsc.org Their utility extends to their role as key building blocks for synthesizing diverse organic molecules, including pharmaceuticals, agrochemicals, and materials. alevelchemistryhelp.co.uklookchem.com The ability to introduce a bromine atom into a molecule and subsequently replace it with various functional groups provides a versatile strategy for molecular diversification in drug discovery and materials science. rsc.orgresearchgate.net
Academic Research Context for 1-Bromo-7-methyloctane
This compound (CAS No. 54088-99-2) is a specific bromoalkane that serves as a useful intermediate and building block in targeted research applications. clearsynth.com Its structure, featuring a bromine atom at the terminal position of a branched eight-carbon chain, imparts distinct chemical properties that are leveraged in specialized synthetic contexts.
Academic research has utilized this compound as a precursor in the total synthesis of complex natural products. For instance, it has been documented as a starting material in the synthesis of marine natural products such as (R)-Strongylodiols C and D. lookchem.com Furthermore, studies have pointed to its use as an intermediate for creating novel anti-cancer agents through subsequent modification via nucleophilic substitution reactions. Its structural characteristics also suggest potential applications in the synthesis of contact pheromones, although direct testing in this area is not extensively documented.
Physicochemical Properties of this compound
The fundamental physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, reaction design, and purification.
| Property | Value |
| Molecular Formula | C₉H₁₉Br nih.govcymitquimica.com |
| Molecular Weight | 207.15 g/mol nih.govcymitquimica.com |
| CAS Number | 54088-99-2 nih.gov |
| Appearance | Colorless oil |
| Boiling Point (estimate) | 212.49 °C lookchem.com |
| Density (estimate) | 1.0753 g/cm³ lookchem.comechemi.com |
| IUPAC Name | This compound nih.gov |
| SMILES | CC(C)CCCCCCBr nih.gov |
| InChI Key | AILBUXWGBTVZKT-UHFFFAOYSA-N |
Note: Some physical properties are estimates based on computational models.
Synthesis and Reactivity
The primary route for synthesizing this compound involves the bromination of the corresponding alcohol, 7-methyl-1-octanol. A common laboratory method employs N-Bromosuccinimide (NBS) in the presence of triphenylphosphine (B44618) and a solvent like N,N-dimethylformamide (DMF). This reaction proceeds via a nucleophilic substitution mechanism. An alternative synthesis involves treating 7-methyloctanol with hydrogen bromide (HBr) under acidic conditions.
The reactivity of this compound is dominated by the electrophilic carbon atom bonded to the bromine. The bromine atom is a good leaving group, facilitating two main types of reactions:
Nucleophilic Substitution: The bromine can be displaced by a wide range of nucleophiles to introduce different functional groups.
Elimination Reactions: In the presence of a strong base, the compound can undergo dehydrobromination to form an alkene.
Spectroscopic Characterization
The structural identity and purity of this compound are typically confirmed using a combination of spectroscopic techniques.
| Spectroscopic Technique | Purpose |
| ¹H NMR Spectroscopy | To determine the number and environment of hydrogen atoms, confirming the carbon skeleton and the position of the methyl group and bromine atom. |
| ¹³C NMR Spectroscopy | To identify the number of unique carbon environments within the molecule. |
| Infrared (IR) Spectroscopy | To identify the presence of specific functional groups, particularly the C-Br bond. |
| Mass Spectrometry (MS) | To confirm the molecular weight and determine the isotopic pattern characteristic of a bromine-containing compound. |
Structure
2D Structure
Properties
IUPAC Name |
1-bromo-7-methyloctane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19Br/c1-9(2)7-5-3-4-6-8-10/h9H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AILBUXWGBTVZKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90545531 | |
| Record name | 1-Bromo-7-methyloctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90545531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54088-99-2 | |
| Record name | 1-Bromo-7-methyloctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90545531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Mechanistic Investigations of 1 Bromo 7 Methyloctane
Reaction Mechanisms in 1-Bromo-7-methyloctane Synthesis
The conversion of 7-methyloctan-1-ol to this compound typically proceeds via a nucleophilic substitution reaction. Given that 7-methyloctan-1-ol is a primary alcohol, the predominant mechanism is the S(_N)2 (bimolecular nucleophilic substitution) pathway. This pathway is favored because primary carbocations are highly unstable, thus precluding an S(_N)1 mechanism which involves a carbocation intermediate. masterorganicchemistry.comwikipedia.org Reagents commonly employed for this transformation include phosphorus tribromide (PBr(_3)) and hydrobromic acid (HBr). byjus.com
Detailed Mechanistic Elucidation of Bromination Pathways
The use of phosphorus tribromide (PBr(_3)) is a common and effective method for the bromination of primary alcohols like 7-methyloctan-1-ol, as it generally avoids the carbocation rearrangements that can occur with other methods. wikipedia.orgbyjus.com The mechanism involves two main steps:
Activation of the Alcohol: The oxygen atom of the hydroxyl group in 7-methyloctan-1-ol acts as a nucleophile and attacks the electrophilic phosphorus atom of PBr(_3). This initial step forms a protonated alkyl dibromophosphite intermediate, effectively converting the poor leaving group (-OH) into a much better leaving group. masterorganicchemistry.comvedantu.com
Nucleophilic Attack: A bromide ion (Br), which was displaced from the phosphorus in the first step, then acts as a nucleophile. It attacks the carbon atom bonded to the activated oxygen group from the backside in a concerted fashion. This backside attack leads to the displacement of the leaving group and the formation of the C-Br bond, yielding this compound and phosphorous acid (H(_3)PO(_3)) as a byproduct. vedantu.comorgosolver.com
Interactive Data Table: Key Steps in the S(_N)2 Bromination of 7-methyloctan-1-ol with PBr(_3)
| Step | Description | Reactants | Intermediate/Transition State | Products |
| 1 | Activation of the hydroxyl group | 7-methyloctan-1-ol, PBr(_3) | Protonated alkyl dibromophosphite | - |
| 2 | Backside nucleophilic attack | Bromide ion (Br), Activated alcohol | [Br---C---O] transition state | This compound, H(_3)PO(_3) |
Stereochemical Control in this compound Synthesis
The stereochemistry of the S(_N)2 reaction is a critical aspect, particularly when the starting alcohol is chiral. libretexts.org The 7-methyl group in 7-methyloctan-1-ol introduces a chiral center at the C7 position. However, the S(_N)2 reaction occurs at the C1 position, which is not a stereocenter. Therefore, the configuration at the C7 chiral center remains unaffected during the bromination of 7-methyloctan-1-ol.
If, hypothetically, the reaction were to occur at a chiral carbon, the S(_N)2 mechanism would proceed with a complete inversion of configuration at that center. libretexts.org This is a direct consequence of the backside attack by the nucleophile; the nucleophile approaches the carbon atom from the side opposite to the leaving group, leading to a Walden inversion. masterorganicchemistry.com
For the synthesis of this compound, if one starts with an enantiomerically pure form of 7-methyloctan-1-ol (e.g., (R)-7-methyloctan-1-ol or (S)-7-methyloctan-1-ol), the resulting this compound will retain the original stereoconfiguration at the C7 position.
Interactive Data Table: Stereochemical Outcome of the S(_N)2 Bromination of Chiral 7-methyloctan-1-ol
| Chiral Starting Material | Reaction Center | Mechanism | Stereochemical Outcome at C1 | Stereochemical Outcome at C7 | Product |
| (R)-7-methyloctan-1-ol | C1 (achiral) | S(_N)2 | Not applicable | Retention of configuration | (R)-1-bromo-7-methyloctane |
| (S)-7-methyloctan-1-ol | C1 (achiral) | S(_N)2 | Not applicable | Retention of configuration | (S)-1-bromo-7-methyloctane |
The stereospecificity of the S(_N)2 reaction is a powerful tool in organic synthesis, allowing for the predictable formation of stereoisomers. masterorganicchemistry.com In the case of this compound synthesis from its corresponding alcohol, the stereochemical integrity of the chiral center remote from the reaction site is preserved.
Reactivity and Reaction Pathways of 1 Bromo 7 Methyloctane
Elimination Reactions of 1-Bromo-7-methyloctane
Elimination reactions compete with substitution and result in the formation of an alkene through the removal of the hydrogen and bromine atoms from adjacent carbons. libretexts.org For primary alkyl halides, the E2 mechanism is the relevant pathway.
Similar to substitution, elimination reactions can proceed through unimolecular (E1) or bimolecular (E2) pathways.
E2 Mechanism: The E2 reaction is a concerted process where a base removes a proton from a carbon adjacent to the leaving group (the (\beta)-carbon), and simultaneously, the C-Br bond breaks and a (\pi)-bond is formed. libretexts.org The rate depends on the concentration of both the substrate and the base. This is the dominant elimination pathway for primary alkyl halides like this compound. pressbooks.pub
E1 Mechanism: The E1 reaction proceeds through the same carbocation intermediate as the S(_N)1 reaction. libretexts.org After the carbocation is formed, a weak base removes a (\beta)-proton to form the alkene. Because this compound cannot readily form a stable primary carbocation, the E1 mechanism is not a viable pathway. pressbooks.pub
For a primary alkyl halide like this compound, S(_N)2 and E2 reactions are in direct competition. libretexts.org Several factors determine which pathway will be favored.
Nature of the Base/Nucleophile: This is a critical factor.
Strong, Unhindered Bases/Good Nucleophiles: Reagents like hydroxide (B78521) (OH) or ethoxide (CH(_3)CH(_2)O) can act as both strong bases and good nucleophiles. For primary substrates, S(_N)2 is generally the major pathway with these reagents. pressbooks.pubmasterorganicchemistry.com
Strong, Sterically Hindered Bases: Large, bulky bases, such as potassium tert-butoxide (t-BuOK), are poor nucleophiles due to steric hindrance. reddit.com They have difficulty accessing the electrophilic (\alpha)-carbon for a backside attack. However, they can easily abstract a less-hindered (\beta)-proton from the periphery of the molecule. Therefore, using a bulky base strongly favors the E2 elimination pathway. youtube.comyoutube.com
Temperature: Increasing the reaction temperature generally favors elimination over substitution. Elimination reactions have a higher activation energy than substitution reactions and are more entropically favored (more product molecules are formed). youtube.com
Solvent: Polar protic solvents can slightly favor E2 over S(_N)2 because they solvate and hinder the nucleophile, potentially enhancing its basic character relative to its nucleophilicity. youtube.com
The primary product of the E2 elimination of this compound is 7-methyl-1-octene, as the base will abstract a proton from the C2 position.
| Reagent | Conditions | Major Pathway | Major Product |
|---|---|---|---|
| NaOH in DMSO | Low Temperature | S(_N)2 | 7-Methyloctan-1-ol |
| NaOCH(_2)CH(_3) in Ethanol | Low Temperature | S(_N)2 | 1-Ethoxy-7-methyloctane |
| NaOCH(_2)CH(_3) in Ethanol | High Temperature (Heat/(\Delta)) | E2 | 7-Methyl-1-octene |
| Potassium tert-butoxide (t-BuOK) | Any Temperature | E2 | 7-Methyl-1-octene |
Analysis of Alkene Isomer Ratios from Elimination
The elimination of hydrogen bromide (dehydrobromination) from this compound, a primary alkyl halide, can proceed via an E2 (bimolecular elimination) mechanism, particularly in the presence of a strong, sterically hindered base. lumenlearning.comck12.org The E2 reaction is a single, concerted step where the base abstracts a proton from a β-carbon (the carbon adjacent to the carbon bearing the bromine) at the same time the carbon-bromine bond breaks to form a double bond. lumenlearning.comiitk.ac.in
In the case of this compound, there are β-hydrogens only on carbon-2. Therefore, elimination can theoretically lead to only one constitutional isomer, 7-methyloct-1-ene. However, if the reaction conditions were to promote rearrangement of an intermediate carbocation (which is highly unlikely for a primary halide unless E1 conditions with a weak base are used), other isomers could potentially form. lumenlearning.commsu.edu
Under typical E2 conditions with a strong, non-hindered base like ethoxide, primary alkyl halides are more likely to undergo substitution (SN2) than elimination. lumenlearning.com To favor elimination, a strong, bulky base such as potassium tert-butoxide is typically employed. This steric hindrance discourages the base from acting as a nucleophile and encourages the abstraction of the most accessible β-proton.
Table 1: Potential Alkene Product from Elimination of this compound
| Reactant | Base/Conditions | Mechanism | Predicted Alkene Product |
| This compound | Strong, hindered base (e.g., KOC(CH₃)₃) | E2 | 7-methyloct-1-ene |
Organometallic Reactions Involving this compound
Formation and Reactivity of Grignard Reagents and Other Organometallic Intermediates
One of the most fundamental organometallic reactions involving this compound is the formation of a Grignard reagent. This reaction involves treating the alkyl bromide with magnesium metal turnings in an anhydrous ether solvent, typically diethyl ether or tetrahydrofuran (B95107) (THF). mdpi.comprepchem.com The magnesium undergoes oxidative insertion into the carbon-bromine bond to form 7-methyloctylmagnesium bromide.
The resulting Grignard reagent is a powerful organometallic intermediate. The carbon atom bonded to the magnesium becomes highly nucleophilic and basic due to the polarity of the carbon-magnesium bond. This makes it reactive toward a wide range of electrophiles, including protons from water, alcohols, and carboxylic acids, as well as the carbonyl carbons of aldehydes, ketones, and esters. mdpi.comwalisongo.ac.id
Application in Carbon-Carbon Bond Formation Methodologies
The primary application of the Grignard reagent derived from this compound is as a nucleophile in carbon-carbon bond-forming reactions. walisongo.ac.idnih.gov This allows for the construction of larger and more complex carbon skeletons. For example, it can react with various carbonyl compounds to produce alcohols with extended carbon chains. mdpi.com Another key application is in coupling reactions, where it can be reacted with other organic halides in the presence of a catalyst to form a new C-C bond. orgsyn.org A specific application mentioned in patent literature involves using this compound as a precursor in Cadiot-Chodkiewicz cross-coupling reactions, which are used to synthesize asymmetric diynes. lookchem.com
Table 2: Examples of C-C Bond Formation using 7-Methyloctylmagnesium Bromide
| Electrophile | Reaction Product after Acidic Workup | Product Class |
| Formaldehyde (CH₂O) | 8-Methyl-1-nonanol | Primary Alcohol |
| Acetone ((CH₃)₂CO) | 2,8-Dimethyl-2-nonanol | Tertiary Alcohol |
| Carbon Dioxide (CO₂) | 8-Methylnonanoic acid | Carboxylic Acid |
| Allyl bromide | 10-Methyl-1-undecene | Alkene |
Other Specialized Reaction Chemistries of this compound
Radical Reaction Pathways
While ionic reactions are more common for primary alkyl halides, this compound can participate in radical reactions under specific conditions, such as pyrolysis at high temperatures or in the presence of a radical initiator. ncert.nic.inresearchgate.net A common radical reaction for alkyl halides is reductive dehalogenation. This can be achieved using a radical reducing agent like tributyltin hydride (Bu₃SnH) with an initiator such as azobisisobutyronitrile (AIBN). In this process, a tin radical abstracts the bromine atom, generating a 7-methyloctyl radical. This radical then abstracts a hydrogen atom from another molecule of the tin hydride to form the alkane, 7-methyloctane. Although plausible, specific studies detailing these radical pathways for this compound are not prominent in the literature.
Functional Group Interconversions Beyond Direct Substitution
Beyond direct SN2 substitutions, the functionality of this compound can be transformed through multi-step sequences. A prime example is the conversion to a carboxylic acid with one additional carbon, which utilizes the organometallic chemistry described previously.
The process involves:
Formation of the Grignard reagent, 7-methyloctylmagnesium bromide.
Reaction of this Grignard reagent with solid carbon dioxide (dry ice), which acts as an electrophile. The nucleophilic carbon of the Grignard attacks the carbonyl carbon of CO₂.
Acidification of the resulting magnesium carboxylate salt with a strong acid (e.g., HCl) to protonate the carboxylate, yielding 8-methylnonanoic acid.
This transformation represents a significant functional group interconversion from an alkyl halide to a carboxylic acid, extending the carbon chain in the process.
Advanced Spectroscopic and Stereochemical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the carbon-hydrogen framework of 1-bromo-7-methyloctane. While standard 1D NMR provides initial data, advanced 2D techniques are essential for resolving complex signals and confirming the precise atomic connectivity.
The ¹H NMR spectrum of this compound displays signals corresponding to the different proton environments. The protons on the carbon bearing the bromine atom (C1) are expected to be the most deshielded, appearing furthest downfield. The overlapping signals of the methylene (B1212753) groups in the long alkyl chain can be challenging to assign definitively using a 1D spectrum alone.
To overcome this, 2D NMR experiments are employed.
Correlation Spectroscopy (COSY): This homonuclear experiment maps the coupling relationships between protons, typically over two to three bonds. longdom.orgcreative-biostructure.com For this compound, a COSY spectrum would reveal cross-peaks connecting adjacent methylene groups (e.g., H1 with H2, H2 with H3) and the methine proton (H7) with its neighbors (H6 and H8), allowing for a sequential "walk" along the carbon chain to confirm the connectivity. youtube.com
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.eduyoutube.com By mapping each proton's chemical shift to its corresponding carbon's chemical shift, HSQC provides unambiguous C-H bond correlations, resolving any ambiguity in the assignment of the crowded methylene region of the ¹³C spectrum. researchgate.net
The combination of these techniques allows for the complete and confident assignment of all proton and carbon signals in the molecule.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key COSY Correlations (¹H-¹H) | Key HSQC Correlation (¹H-¹³C) |
|---|---|---|---|---|
| C1 (-CH₂Br) | ~3.40 | ~33.8 | H2 | C1 |
| C2 (-CH₂-) | ~1.85 | ~32.7 | H1, H3 | C2 |
| C3 (-CH₂-) | ~1.41 | ~28.5 | H2, H4 | C3 |
| C4 (-CH₂-) | ~1.30 | ~29.0 | H3, H5 | C4 |
| C5 (-CH₂-) | ~1.30 | ~27.9 | H4, H6 | C5 |
| C6 (-CH₂-) | ~1.15 | ~39.0 | H5, H7 | C6 |
| C7 (-CH-) | ~1.50 | ~28.0 | H6, H8 | C7 |
| C8 (-CH₃) | ~0.86 | ~22.6 | H7 | C8 |
| C7-CH₃ | ~0.86 | ~22.6 | H7 | C7-CH₃ |
The carbon atom at position 7 in this compound is a chiral center. In a standard achiral solvent, the (R)- and (S)-enantiomers are indistinguishable by NMR as they are chemically equivalent. To resolve the enantiomers, chiral auxiliaries are employed. biorxiv.org
Chiral Solvating Agents (CSAs): These agents form transient, diastereomeric complexes with the enantiomers of the substrate. The different spatial arrangements of these complexes result in distinct chemical environments for the nuclei of each enantiomer, leading to separate signals in the NMR spectrum.
Chiral Derivatizing Agents (CDAs): A chiral derivatizing agent, such as Mosher's acid, can be covalently bonded to a functional group to create a pair of diastereomers. wikipedia.org Although this compound lacks a suitable functional group for this, this method is a cornerstone of stereochemical analysis for other molecules.
Chiral Lanthanide Shift Reagents (LSRs): These are chiral coordination complexes that can induce significant separation of enantiomeric signals. wikipedia.org By interacting with a Lewis basic site (in this case, the bromine atom), the paramagnetic lanthanide ion causes large changes in the chemical shifts of nearby protons, with the magnitude of the shift differing for each enantiomer due to the different geometries of the diastereomeric complexes formed. This allows for the differentiation and potential quantification of the enantiomers in a mixture. researchgate.net
Mass Spectrometry for Molecular Identification and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a molecule, as well as providing structural information through analysis of its fragmentation patterns.
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to within a few parts per million (ppm). measurlabs.comlongdom.org This precision allows for the determination of the elemental formula of the molecular ion. The calculated monoisotopic mass of this compound (C₉H₁₉⁷⁹Br) is 206.0670 Da. nih.gov HRMS can easily distinguish this from other compounds with the same nominal mass but different elemental compositions.
A key feature in the mass spectrum of this compound is the isotopic signature of bromine. Bromine has two naturally occurring stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio of abundance. youtube.com This results in the molecular ion appearing as a pair of peaks of nearly equal intensity, separated by two m/z units (M⁺ and M+2). This characteristic pattern is a clear indicator of the presence of a single bromine atom in the molecule and its fragments. docbrown.infoyoutube.com
Table 2: Predicted High-Resolution Mass Spectrometry Data for the Molecular Ion of this compound
| Isotopic Composition | Calculated Exact Mass (Da) | Relative Abundance (%) |
|---|---|---|
| C₉H₁₉⁷⁹Br | 206.0670 | 100.0 |
| C₉H₁₉⁸¹Br | 208.0650 | 97.3 |
Under electron ionization (EI), the molecular ion of this compound becomes energetically unstable and undergoes fragmentation. chemguide.co.uk The resulting fragmentation pattern provides valuable structural information.
Key fragmentation pathways for bromoalkanes include:
Loss of a Bromine Radical: The most characteristic fragmentation is the cleavage of the C-Br bond, which is relatively weak. This results in the loss of a bromine radical (•Br) and the formation of a C₉H₁₉⁺ carbocation with an m/z of 127.1487. This peak will not exhibit the Br isotopic pattern.
Alpha-Cleavage: Cleavage of the C1-C2 bond is less common for primary bromoalkanes.
Alkyl Chain Fragmentation: The long alkyl chain can fragment through cleavage of C-C bonds, leading to a series of carbocation fragments separated by 14 Da (-CH₂- units). libretexts.org
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z (for ⁷⁹Br) | Proposed Fragment Ion | Loss |
|---|---|---|
| 206/208 | [C₉H₁₉Br]⁺ | Molecular Ion |
| 127 | [C₉H₁₉]⁺ | •Br |
| 85 | [C₆H₁₃]⁺ | •C₃H₆Br |
| 71 | [C₅H₁₁]⁺ | •C₄H₈Br |
| 57 | [C₄H₉]⁺ | •C₅H₁₀Br |
| 43 | [C₃H₇]⁺ | •C₆H₁₂Br |
Chiroptical Spectroscopy for Absolute Configuration Determination
Determining the absolute configuration (R or S) of the chiral center at C7 is a significant challenge, particularly for molecules like chiral alkanes that lack strong chromophores. researchgate.net Chiroptical spectroscopy, which measures the differential interaction of chiral molecules with polarized light, provides a means to make this assignment.
The primary method involves comparing experimentally measured optical rotation with values predicted from high-level quantum chemical calculations. nih.govacs.org The process is as follows:
An enantiomerically enriched sample of this compound is synthesized.
The specific rotation [α]D is measured experimentally using a polarimeter.
The three-dimensional structures of both (R)- and (S)-1-bromo-7-methyloctane are computationally modeled.
Time-Dependent Density Functional Theory (TDDFT) is used to calculate the theoretical optical rotation for both enantiomers. scilit.com
The sign (+ or -) of the experimentally measured rotation is compared to the signs calculated for the R and S configurations. A match between the experimental and calculated sign allows for the assignment of the absolute configuration of the synthesized sample. researchgate.net
Other chiroptical techniques such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) can also be powerful tools for stereochemical analysis, providing detailed information about the molecule's three-dimensional structure in solution. northwestern.edu
Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD) Studies
Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD) are powerful chiroptical spectroscopic techniques used to determine the absolute configuration and conformation of chiral molecules. ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength, while ECD measures the difference in absorption of left and right circularly polarized light as a function of wavelength.
For a molecule like this compound, the chromophore responsible for UV absorption is the C-Br bond. The electronic transitions associated with this bond would be expected to give rise to ORD and ECD signals. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), could be employed to predict the ECD spectra for both the (R) and (S) enantiomers. By comparing the experimentally measured spectrum with the calculated spectra, the absolute configuration of an enantiomerically enriched sample could be determined.
However, a detailed search of scientific literature revealed no published ORD or ECD studies specifically focused on this compound. Therefore, no experimental or computational data for this compound can be presented.
Vibrational Circular Dichroism (VCD) for Stereochemical Assignment
Vibrational Circular Dichroism (VCD) is another chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. VCD provides detailed information about the stereochemistry of a molecule and is particularly useful for molecules that lack a strong UV-Vis chromophore.
The VCD spectrum of this compound would exhibit characteristic bands corresponding to the vibrational modes of the molecule, such as C-H and C-C stretching and bending vibrations. The signs and intensities of these VCD bands are highly sensitive to the molecule's three-dimensional structure, including its absolute configuration and conformational preferences. As with ECD, quantum chemical calculations of the theoretical VCD spectrum are essential for interpreting the experimental data and assigning the absolute configuration.
Despite the potential of VCD for the stereochemical analysis of this compound, no specific VCD studies for this compound have been reported in the scientific literature. Consequently, no experimental VCD data or related theoretical calculations are available.
Chromatographic Techniques for Enantiomeric Separation
The separation of enantiomers is a critical step in the study and application of chiral compounds. Chiral chromatography is the most widely used technique for this purpose.
Chiral Stationary Phase Gas Chromatography for Resolution of Stereoisomers
Chiral Stationary Phase Gas Chromatography (CSP-GC) is a powerful analytical technique for the separation of volatile enantiomers. In CSP-GC, the enantiomers of a chiral analyte interact diastereomerically with a chiral stationary phase coated on the inside of the capillary column, leading to different retention times and, thus, separation.
For a compound like this compound, which is expected to be volatile, CSP-GC would be a suitable method for determining its enantiomeric purity. Various types of chiral stationary phases, such as those based on cyclodextrin (B1172386) derivatives or chiral polymers, could potentially be used for this separation. The choice of the appropriate CSP would be critical for achieving baseline resolution of the two enantiomers.
A thorough review of the literature did not uncover any specific applications of CSP-GC for the enantiomeric resolution of this compound. As a result, there are no published chromatograms or data on the separation factors and resolutions for this compound.
Preparative Chiral Chromatography for Enantiopure Sample Generation
While analytical chiral chromatography aims to separate small amounts of enantiomers for quantification, preparative chiral chromatography is used to isolate larger quantities of enantiopure compounds for further study or application. This can be achieved using either gas chromatography or high-performance liquid chromatography (HPLC) with a chiral stationary phase.
The generation of enantiopure samples of (R)- and (S)-1-bromo-7-methyloctane would be a prerequisite for many stereochemical studies, including the experimental determination of their ORD, ECD, and VCD spectra. A successful analytical separation on a chiral column could be scaled up to a preparative method by using a larger column and optimizing the loading conditions.
However, as no analytical chiral separation methods for this compound have been reported, there is also no information available on preparative chiral chromatography for the isolation of its individual enantiomers.
Computational Chemistry and Theoretical Studies on 1 Bromo 7 Methyloctane
Quantum Mechanical (QM) Calculations for Reaction Energetics
Quantum mechanical calculations are fundamental to understanding the electronic structure of molecules and the energetics of chemical reactions. These methods can be employed to study the reactivity of 1-bromo-7-methyloctane in various chemical transformations.
Prediction of Activation Energies and Transition States in Substitution Reactions
Nucleophilic substitution reactions are characteristic of haloalkanes like this compound. physicsandmathstutor.comsavemyexams.com Quantum mechanical calculations can predict the activation energies and geometries of the transition states for these reactions, determining whether they proceed via an S(_N)1 or S(_N)2 mechanism. q-chem.comucsb.edu
For this compound, a primary alkyl halide, the S(_N)2 mechanism is generally favored. ucsb.edu In this mechanism, a nucleophile attacks the carbon atom bonded to the bromine, and the bromine atom leaves simultaneously. physicsandmathstutor.com QM calculations can model this process, providing the energy profile of the reaction.
Table 1: Calculated Activation Energies for the S(_N)2 Reaction of this compound with Various Nucleophiles
| Nucleophile | Solvent | Computational Method | Calculated Activation Energy (kcal/mol) |
| OH⁻ | Water | DFT/B3LYP/6-311+G(d,p) | 22.5 |
| CN⁻ | DMSO | MP2/aug-cc-pVTZ | 18.2 |
| I⁻ | Acetone | CCSD(T)/def2-TZVP | 15.8 |
| NH₃ | Gas Phase | B3LYP/6-31G(d) | 28.1 |
Note: The data in this table is hypothetical and serves as a representation of typical values obtained from quantum mechanical calculations for similar primary bromoalkanes.
The calculations would reveal a pentavalent transition state where the nucleophile and the leaving group (bromide ion) are partially bonded to the carbon atom. The energy of this transition state relative to the reactants gives the activation energy, a crucial parameter for determining the reaction rate.
Density Functional Theory (DFT) Simulations for Spectroscopic Parameter Prediction
Density Functional Theory (DFT) is a powerful and widely used quantum mechanical method for predicting various molecular properties, including spectroscopic parameters. ufms.brresearchgate.net For this compound, DFT can be used to simulate its infrared (IR), nuclear magnetic resonance (NMR), and Raman spectra. chemrxiv.org
These simulations are based on calculating the vibrational frequencies and the magnetic shielding of the nuclei. researchgate.net By comparing the simulated spectra with experimental data, the structure and conformation of the molecule can be confirmed.
Table 2: Predicted Spectroscopic Data for this compound using DFT
| Spectroscopic Parameter | Predicted Value (DFT) |
| ¹³C NMR Chemical Shift (C1-Br) | ~33 ppm |
| ¹H NMR Chemical Shift (H on C1) | ~3.4 ppm |
| C-Br Stretching Frequency (IR) | ~645 cm⁻¹ |
| C-H Stretching Frequencies (IR) | 2850-2960 cm⁻¹ |
Note: The data in this table is illustrative and based on general values for bromoalkanes. Actual calculated values may vary depending on the specific DFT functional and basis set used.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide a way to study the time-dependent behavior of a molecular system, offering insights into dynamic processes such as conformational changes and interactions with solvents. youtube.com
Investigation of Solvent Effects on Reaction Pathways
The solvent plays a crucial role in influencing the rates and mechanisms of chemical reactions. youtube.com MD simulations can be used to explicitly model the solvent molecules around this compound and study their effect on substitution reactions.
Conformational Analysis and Intermolecular Interactions
The long alkyl chain of this compound can adopt numerous conformations due to rotation around the C-C single bonds. researchgate.netuoregon.edu MD simulations can explore the conformational landscape of the molecule, identifying the most stable conformers and the energy barriers between them. nih.govresearchgate.net
Furthermore, these simulations can shed light on the intermolecular interactions between this compound molecules and with other molecules in a mixture. This is particularly relevant for understanding its physical properties like boiling point and viscosity. The simulations can also model interactions with surfaces or in complex environments like biological membranes. acs.orgosu.edu
Quantitative Structure-Activity Relationships (QSAR) in Reactivity and Fate Prediction
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to its biological activity or environmental fate. ecetoc.orgnih.govnih.gov These models are built on the principle that the properties of a chemical are a function of its molecular structure. tandfonline.com
For this compound, QSAR models can be used to predict its reactivity in various chemical reactions and its persistence and degradation in the environment. nih.gov These predictions are based on molecular descriptors that quantify different aspects of the molecule's structure, such as its size, shape, and electronic properties. tandfonline.comnih.gov
Table 3: Predicted Environmental Fate Parameters for this compound using QSAR Models
| Parameter | Predicted Value |
| Log Kow (Octanol-Water Partition Coefficient) | ~4.9 |
| Biodegradation Half-Life | Weeks to Months |
| Soil Adsorption Coefficient (Koc) | ~1500 L/kg |
Note: These values are estimations based on general QSAR models for halogenated hydrocarbons and serve as illustrative examples.
By using QSAR, it is possible to screen for potential environmental risks associated with this compound without conducting extensive and costly experimental studies. ecetoc.org
QSAR Modeling for Predicting Reaction Rates of Bromoalkanes
QSAR models are valuable tools in computational chemistry for predicting the chemical reactivity and biological activity of compounds based on their molecular structure. For bromoalkanes, QSAR studies have been employed to predict various reaction rates, such as those with hydroxyl radicals in the atmosphere. qsardb.orgresearchgate.net These models typically correlate molecular descriptors—such as the energy of the highest occupied molecular orbital (E-HOMO), molecular surface area, and various quantum chemical parameters—with experimentally determined reaction rates. qsardb.org
However, the application of these models to a wide range of bromoalkanes means that data specific to this compound is not explicitly detailed in the available literature. While a QSAR model for alkanes and other compounds has been developed to predict aqueous-phase hydroxyl radical reaction rate constants, specific predicted values for this compound are not provided in the accessible research. qsardb.orgresearchgate.net Without such specific data, a detailed discussion and data table on the predicted reaction rates of this compound cannot be constructed.
Applications of 1 Bromo 7 Methyloctane in Complex Organic Synthesis
Role as a Key Synthetic Intermediate in Natural Product Synthesis
The specific structure of 1-bromo-7-methyloctane makes it an ideal starting material or intermediate for introducing a nine-carbon, methyl-branched chain, a motif found in various natural products.
This compound has been identified as a useful intermediate in the synthesis of novel bioactive compounds. In medicinal chemistry, its utility has been demonstrated in the development of potential anti-cancer agents. Research has shown that by modifying the this compound molecule through various nucleophilic substitution reactions, chemists can produce new compounds that exhibit promising activity against certain resistant cancer cell lines. The lipophilic iso-nonyl chain of the molecule can be a critical structural component that influences the biological activity and membrane permeability of the synthesized therapeutic agents.
Long-chain, methyl-branched hydrocarbons are common structural motifs in the chemical language of insects, often serving as sex or aggregation pheromones. The synthesis of these complex molecules requires building blocks that can introduce specific alkyl chains. While not always the exact structure, the methyl-branched framework of this compound is representative of the types of structures needed for pheromone synthesis. Organic chemists utilize such branched alkyl halides to construct the precise carbon skeletons of pheromones, which are essential for species-specific communication and pest management strategies. Furthermore, its role as a starting material has been noted in the synthesis of certain marine natural products.
Strategies for Constructing Diverse Molecular Architectures
The reactivity of the carbon-bromine bond is central to the application of this compound in constructing a variety of molecular structures. As a primary alkyl halide, it readily participates in reactions that form new carbon-heteroatom and carbon-carbon bonds.
One of the most fundamental applications of this compound is its reaction with nucleophiles to yield a range of substituted products. The bromine atom acts as an effective leaving group, allowing for straightforward S(_N)2 reactions. This reactivity provides a reliable method for synthesizing alcohols, ethers, and amines with a 7-methyloctyl side chain. These reactions typically occur in polar aprotic solvents to facilitate the substitution process.
| Nucleophile | Product Class | General Reaction |
|---|---|---|
| Hydroxide (B78521) Ion (e.g., NaOH) | Alcohol | C₉H₁₉Br + OH⁻ → C₉H₁₉OH + Br⁻ |
| Alkoxide Ion (e.g., RO⁻) | Ether | C₉H₁₉Br + RO⁻ → C₉H₁₉OR + Br⁻ |
| Ammonia/Amines (e.g., RNH₂) | Amine | C₉H₁₉Br + RNH₂ → C₉H₁₉NHR + HBr |
The utility of this compound extends to materials science, where it can be incorporated into polymeric structures. Research has indicated its use in the creation of thermosetting polymers. The integration of its alkyl chain into the polymer backbone can significantly enhance the material's properties, such as improving thermal resistance and mechanical strength. This makes the resulting polymers suitable for high-performance applications where durability and stability are required. The bromine atom can serve as a site for polymerization or as a handle to graft the alkyl chain onto an existing polymer.
While specific, large-scale applications of this compound in the synthesis of molecular machines are not extensively documented, its fundamental chemical properties make it a potentially valuable component in this advanced field. Molecular machines, such as rotaxanes and molecular switches, are constructed from molecular components designed for specific functions.
Alkyl halides are crucial in the synthesis of these architectures, often used in "capping" or "stoppering" reactions to create mechanically interlocked molecules like rotaxanes. In this context, the this compound could be reacted with the ends of a linear molecule (an "axle") that is threaded through a macrocycle, creating a bulky stopper that prevents the components from dissociating.
Furthermore, long-chain alkyl bromides are used to form self-assembled monolayers (SAMs) on surfaces, a key technique in molecular electronics. By functionalizing a surface with molecules like this compound, it is possible to create highly ordered, two-dimensional structures that can act as components in molecular-scale devices. The branched nature of its carbon chain could influence the packing and intermolecular interactions within such a monolayer, thereby tuning the surface properties for specific device applications.
| Application Area | Role of this compound | Resulting Product/System |
|---|---|---|
| Bioactive Compounds | Synthetic Intermediate | Anti-cancer agent precursors |
| Biologically Relevant Molecules | Structural Building Block | Pheromones, Marine Natural Products |
| Functional Group Transformation | Electrophile in Substitution Reactions | Alcohols, Ethers, Amines |
| Advanced Materials | Monomer/Grafting Agent | Thermosetting Polymers |
| Molecular Machines & Devices | Potential "Stopper" or SAM component | Rotaxanes, Self-Assembled Monolayers |
Stereocontrolled Synthesis Utilizing Chiral this compound Derivatives
The application of chiral derivatives of this compound in stereocontrolled synthesis represents a nuanced area of organic chemistry, primarily leveraging the compound's bifunctional nature. The presence of a stereocenter at the C-7 position and a reactive bromide at the C-1 position allows for its use as a chiral building block in the construction of complex molecular architectures. The stereochemical outcome of reactions involving this substrate is dictated by the existing chirality, influencing the formation of new stereocenters and enabling the synthesis of specific stereoisomers.
Enantioselective and Diastereoselective Transformations
While specific documented examples of enantioselective and diastereoselective transformations starting directly from chiral this compound are not extensively reported in readily available literature, the principles of asymmetric synthesis allow for a theoretical exploration of its potential. The chiral center at C-7 can influence reactions at the distant C-1 position through various mechanisms, including substrate control and the use of chiral auxiliaries or catalysts.
Enantioselective Transformations:
Enantioselective reactions involving chiral this compound would typically involve the conversion of the bromide into another functional group in a manner that preserves or transfers the chirality. For instance, in a hypothetical enantioselective cross-coupling reaction, a chiral catalyst could selectively react with one enantiomer of a racemic this compound, or it could facilitate a reaction that generates a new chiral center with high enantiomeric excess (ee).
An illustrative example could be a palladium-catalyzed cross-coupling reaction with an organometallic reagent. The choice of a chiral phosphine (B1218219) ligand on the palladium catalyst could, in principle, differentiate between the two enantiotopic faces of a prochiral intermediate derived from this compound, leading to the preferential formation of one enantiomer of the product.
Illustrative Data on a Hypothetical Enantioselective Coupling Reaction
| Entry | Catalyst (Chiral Ligand) | Product | Yield (%) | Enantiomeric Excess (ee) (%) |
| 1 | Pd(OAc)₂ / (R)-BINAP | (R)-Product | 85 | 92 |
| 2 | Pd(OAc)₂ / (S)-BINAP | (S)-Product | 83 | 90 |
| 3 | Pd(OAc)₂ / Racemic-BINAP | Racemic Product | 88 | 0 |
Diastereoselective Transformations:
Diastereoselective transformations are more common when a chiral substrate like (R)- or (S)-1-bromo-7-methyloctane is reacted to create a new stereocenter. The existing stereocenter at C-7 can exert a diastereoselective influence on the formation of a new stereocenter elsewhere in the molecule. This is often observed in reactions where the chiral substrate is converted to a more complex molecule with multiple stereocenters.
For example, the Grignard reagent derived from chiral this compound could be added to a prochiral ketone. The approach of the Grignard reagent to the ketone would be influenced by the stereochemistry at the C-7 position, leading to the preferential formation of one diastereomer of the resulting tertiary alcohol. The level of diastereoselectivity would depend on the steric and electronic interactions in the transition state.
Illustrative Data on a Hypothetical Diastereoselective Addition to a Prochiral Ketone
| Substrate | Ketone | Product Diastereomers | Diastereomeric Ratio (d.r.) |
| (R)-7-methyloctylmagnesium bromide | Acetophenone | (R,R)- and (R,S)-products | 75:25 |
| (S)-7-methyloctylmagnesium bromide | Acetophenone | (S,S)- and (S,R)-products | 78:22 |
| Racemic 7-methyloctylmagnesium bromide | Acetophenone | Mixture of all four stereoisomers | 1:1:1:1 |
Chiral Pool Synthesis Strategies and Derivatization
The most practical and widely employed strategy for obtaining enantiomerically pure this compound derivatives is through chiral pool synthesis. This approach utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. For this compound, the most logical and documented precursor is citronellol (B86348). nih.gov
(R)-(+)-Citronellol and (S)-(-)-Citronellol are naturally occurring terpenoids that possess the required carbon skeleton and chirality at the C-7 position (when numbered according to the octyl chain). The synthesis of chiral this compound from citronellol typically involves a two-step process:
Saturation of the double bond: The carbon-carbon double bond in citronellol is reduced to a single bond. This is commonly achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C). This step converts citronellol to the corresponding saturated alcohol, 7-methyloctan-1-ol, while preserving the stereochemistry at the chiral center.
Bromination of the primary alcohol: The primary alcohol group of 7-methyloctan-1-ol is then converted to a bromide. This can be accomplished using various brominating agents, such as phosphorus tribromide (PBr₃) or carbon tetrabromide (CBr₄) in the presence of triphenylphosphine (B44618) (PPh₃). This reaction typically proceeds with inversion of configuration at the alcohol carbon, but since the reaction is at the C-1 position, it does not affect the stereocenter at C-7.
This strategy allows for the predictable and efficient synthesis of both (R)- and (S)-1-bromo-7-methyloctane, depending on the choice of the starting citronellol enantiomer.
Synthetic Route from Citronellol to Chiral this compound
| Starting Material | Reagents | Intermediate | Reagents | Final Product |
| (R)-(+)-Citronellol | H₂, Pd/C | (R)-7-methyloctan-1-ol | PBr₃ | (R)-1-Bromo-7-methyloctane |
| (S)-(-)-Citronellol | H₂, Pd/C | (S)-7-methyloctan-1-ol | PBr₃ | (S)-1-Bromo-7-methyloctane |
The resulting chiral this compound can then be further derivatized in a variety of ways to synthesize more complex chiral molecules, such as insect pheromones and other natural products. The bromide is a versatile functional group that can participate in a wide range of nucleophilic substitution and coupling reactions, allowing for the introduction of diverse molecular fragments while retaining the crucial stereochemical information from the original chiral pool starting material.
Environmental Behavior and Degradation Pathways of Brominated Alkanes
Abiotic Degradation Mechanisms
Abiotic degradation involves non-biological processes that break down chemical compounds. For brominated alkanes, the primary abiotic pathways are hydrolysis, photolysis, and oxidation.
Hydrolysis is a chemical reaction in which a water molecule cleaves a chemical bond. For primary bromoalkanes like 1-Bromo-7-methyloctane, this process typically occurs via a nucleophilic substitution (SN2) mechanism. In this reaction, a nucleophile, such as a water molecule or a hydroxide (B78521) ion, attacks the electron-deficient carbon atom bonded to the bromine atom. This concerted, single-step reaction results in the displacement of the bromide ion and the formation of the corresponding alcohol, in this case, 7-methyl-1-octanol algoreducation.comstudysmarter.co.uk.
The rate of hydrolysis is significantly influenced by the strength of the carbon-halogen bond. Weaker bonds are more easily cleaved, leading to faster hydrolysis rates. The bond strength decreases down the halogen group, making bromoalkanes more reactive to hydrolysis than chloroalkanes, but less reactive than iodoalkanes savemyexams.comgoogle.com.
Relative Rates of Hydrolysis for Primary Haloalkanes
| Haloalkane Type | Carbon-Halogen Bond | Relative Bond Enthalpy (kJ/mol) | Relative Rate of Hydrolysis |
|---|---|---|---|
| Chloroalkane (R-Cl) | C-Cl | ~340 | Slowest |
| Bromoalkane (R-Br) | C-Br | ~280 | Faster |
| Iodoalkane (R-I) | C-I | ~240 | Fastest |
Photolytic decomposition, or photolysis, is the breakdown of chemical compounds by photons, particularly from ultraviolet (UV) radiation in sunlight. Bromoalkanes can absorb UV light, which provides the energy to cleave the carbon-bromine bond. This process is a significant degradation pathway for halogenated compounds in the environment researchgate.net.
The primary photochemical process for bromoalkanes is the homolytic cleavage of the C-Br bond, which leads to the formation of an alkyl radical and a bromine radical.
R-Br + hν (UV light) → R• + Br•
For this compound, this would produce a 7-methyloctyl radical and a bromine radical. These highly reactive radical species can then participate in a variety of secondary reactions, such as reacting with other molecules or recombining. A common pathway is reductive debromination, which can lead to the formation of lower brominated compounds or the corresponding alkane. While specific photoproducts for this compound are not extensively documented, analogous reactions suggest the formation of 7-methyloctane and various other recombination products.
In the atmosphere, the dominant degradation pathway for alkanes and haloalkanes is oxidation initiated by hydroxyl (OH) radicals, which are highly reactive and often referred to as the "detergent of the atmosphere" harvard.edu. This process is most significant during the daytime when sunlight is available to generate OH radicals harvard.edu.
The reaction sequence for a bromoalkane like this compound is generally initiated by the abstraction of a hydrogen atom by an OH radical, forming an alkyl radical and a water molecule nih.gov.
R-H + •OH → R• + H₂O
The resulting alkyl radical (R•) rapidly reacts with molecular oxygen (O₂) in the atmosphere to form an alkylperoxy radical (ROO•).
R• + O₂ → ROO•
This alkylperoxy radical can then undergo further reactions with other atmospheric species like nitric oxide (NO) to form an alkoxy radical (RO•), which can subsequently break down into smaller, more oxidized products such as aldehydes and hydroperoxy radicals (HO₂) nih.gov. This chain of reactions contributes to the transformation and eventual removal of the bromoalkane from the atmosphere.
Biotic Degradation Mechanisms (Biodegradation)
Biodegradation involves the breakdown of organic compounds by microorganisms. For brominated alkanes, this is a critical environmental process mediated by specific enzymes and microbial communities.
The key to the microbial degradation of brominated alkanes is the enzymatic cleavage of the carbon-bromine bond, a process known as dehalogenation. This is often the initial and rate-limiting step in the degradation pathway. The primary enzymes responsible are haloalkane dehalogenases (HLDs) portlandpress.comoup.comnih.gov.
Haloalkane dehalogenases belong to the α/β-hydrolase superfamily of enzymes and catalyze the hydrolytic conversion of haloalkanes to their corresponding alcohols, releasing a halide ion and a proton in the process oup.comnih.govacs.org. The reaction requires a water molecule as the only co-substrate and does not depend on co-factors or metal ions portlandpress.com. The catalytic mechanism is a two-step process involving a catalytic triad of amino acid residues (typically Asp-His-Asp/Glu) portlandpress.com.
Nucleophilic Attack : A nucleophilic residue (e.g., Aspartate) in the enzyme's active site attacks the carbon atom of the C-Br bond, forming a covalent alkyl-enzyme intermediate and displacing the bromide ion.
Hydrolysis : A water molecule, activated by another residue in the catalytic triad (e.g., Histidine), hydrolyzes the intermediate, releasing the alcohol product and regenerating the free enzyme.
Some haloalkane dehalogenases, such as those from Rhodococcus species, have been shown to have higher activity toward longer-chain haloalkanes (>C4), making them relevant for the degradation of compounds like this compound acs.org.
Characteristics of Haloalkane Dehalogenase (HLD) Enzymes
| Characteristic | Description |
|---|---|
| Enzyme Class | Hydrolase (EC 3.8.1.5) nih.gov |
| Superfamily | α/β-Hydrolase Fold oup.comacs.org |
| Reaction Type | Hydrolytic Cleavage (SN2 Mechanism) nih.gov |
| Catalytic Center | Catalytic Triad (e.g., Asp-His-Asp) portlandpress.com |
| Products | Alcohol, Halide Ion, Proton nih.gov |
| Substrate Specificity | Broad; acts on chlorinated, brominated, and iodinated alkanes portlandpress.com |
In natural environments, the degradation of complex pollutants is often carried out by microbial consortia rather than single microbial species mdpi.comsbmicrobiologia.org.brnih.govrsc.org. These consortia consist of multiple populations of microorganisms that work synergistically, where the metabolic products of one species can serve as the substrate for another. This metabolic cooperation allows for a more complete and efficient breakdown of the parent compound rsc.org.
Several bacterial genera have been identified as being capable of degrading halogenated alkanes. Strains of Pseudomonas and Rhodococcus are well-known for their ability to utilize haloalkanes as a source of carbon and energy acs.orgresearchgate.net. For example, some Rhodococcus species are particularly effective at degrading longer-chain chloroalkanes acs.org. Studies on contaminated sites have shown that consortia containing bacteria such as Bacillus and Pseudomonas species can effectively remove medium- and long-chain alkanes from soil sbmicrobiologia.org.br. The metabolic diversity within these consortia is key to their resilience and high degradation efficiency for complex pollutants like brominated alkanes mdpi.comums.edu.my.
Factors Influencing Biodegradability of this compound Analogs
The biodegradability of brominated alkanes, including analogs of this compound, is governed by a combination of molecular structure and environmental conditions. The microbial degradation of halogenated organic compounds is a critical process determining their ultimate environmental fate. mdpi.com Key structural factors that influence the susceptibility of these compounds to microbial attack include the nature of the carbon skeleton (linearity, branching) and the characteristics of the carbon-halogen bond.
For straight-chain alkanes, aerobic degradation is often initiated by monooxygenase enzymes, which attack the terminal methyl group to form a primary alcohol. nih.gov This alcohol is subsequently oxidized to an aldehyde and then a fatty acid, which can enter the β-oxidation pathway for cellular metabolism. nih.govresearchgate.net The presence of structural features such as branching can impede this process. The iso-alkane structure of this compound, with a methyl group at the C7 position, can cause steric hindrance, potentially slowing the rate of enzymatic attack compared to a linear C9 alkane.
The presence of the bromine atom is a significant determinant of biodegradability. The carbon-bromine (C-Br) bond is susceptible to enzymatic cleavage through various dehalogenation mechanisms, including hydrolytic, reductive, and oxygen-dependent pathways. mdpi.com However, halogenated organic compounds are generally more resistant to degradation than their non-halogenated counterparts, often resulting in environmental persistence. mdpi.commdpi.com The position of the bromine atom also plays a role; terminal halogens, as in this compound, are often more readily cleaved than those in a secondary or tertiary position.
Table 1: Factors Affecting Biodegradability of Brominated Alkane Analogs
| Factor | Influence on Biodegradability | Rationale |
|---|---|---|
| Chain Length | Variable | Can affect enzyme specificity and compound bioavailability. |
| Branching | Decreases | Steric hindrance can inhibit enzymatic attack, particularly at the site of branching. |
| Halogenation | Generally Decreases | The C-Br bond is more stable than a C-H bond, making the molecule more recalcitrant. |
| Oxygen Availability | Determines Pathway | Aerobic pathways often involve oxygenases, while anaerobic degradation proceeds via reductive dehalogenation. |
| Co-substrates | Can Increase | The presence of an easily degradable carbon source can stimulate the microbial activity needed for co-metabolism. |
Advanced Analytical Techniques for Degradation Pathway Elucidation
Compound Specific Isotope Analysis (CSIA) for Mechanistic Insights into Degradation
Compound Specific Isotope Analysis (CSIA) has become a powerful tool for elucidating the sources, transformation pathways, and environmental fate of brominated organic compounds. tandfonline.comnih.gov This technique measures the stable isotope ratios (e.g., ¹³C/¹²C and ⁸¹Br/⁷⁹Br) of a specific contaminant. During biotic or abiotic degradation, chemical bonds involving lighter isotopes are typically broken more readily than those with heavier isotopes, a phenomenon known as the kinetic isotope effect (KIE). tandfonline.com This results in the residual, undegraded contaminant becoming enriched in the heavier isotope.
By tracking the changes in the isotopic composition of a compound like this compound over time, researchers can gain detailed insights into its degradation mechanisms. The magnitude of the isotope fractionation is often characteristic of a specific reaction pathway. mdpi.com For instance, different enzymatic processes (e.g., hydrolysis vs. oxidation) will exhibit distinct isotope effects.
A multi-elemental isotope approach, often referred to as dual-isotope analysis (e.g., plotting δ¹³C against δ⁸¹Br), can further refine the understanding of the degradation mechanism. mdpi.comnih.gov This method can help differentiate between reactions where the C-Br bond is cleaved in the rate-limiting step and those where initial enzymatic attack occurs elsewhere on the molecule. mdpi.com For example, a significant fractionation in bromine isotopes would strongly suggest that C-Br bond cleavage is a key step in the degradation pathway. nih.gov While CSIA has been successfully applied to a range of brominated compounds, the development of certified reference materials and expanded isotopic databases remains an area of active research to improve inter-laboratory comparability. nih.govnih.gov
Metabolite Identification and Quantification in Environmental Matrices
Identifying and quantifying the metabolic byproducts of this compound degradation is essential for constructing a complete picture of its environmental fate and assessing the formation of potentially more toxic daughter products. The degradation pathway of a bromoalkane can produce a series of intermediate compounds before complete mineralization.
Based on established alkane degradation pathways, the aerobic breakdown of this compound would likely proceed through one of two initial steps:
Oxidative Attack: A monooxygenase enzyme could attack the terminal methyl group opposite the bromine atom, leading to the formation of 8-bromo-2-methyloctan-1-ol.
Dehalogenation: A dehalogenase could cleave the C-Br bond, releasing a bromide ion and forming 7-methyl-1-octanol.
Subsequent enzymatic reactions would further oxidize these initial alcohol metabolites into corresponding aldehydes and carboxylic acids. These metabolites are typically more water-soluble and less persistent than the parent compound.
Advanced analytical techniques are required to detect these transient intermediates in complex environmental matrices like soil and water. High-performance liquid chromatography (HPLC) and gas chromatography (GC) coupled with mass spectrometry (MS) are the primary tools used for this purpose. semanticscholar.org Ultrahigh-resolution mass spectrometry (UHRMS) is particularly valuable for identifying previously unknown organobromine compounds and their metabolites in environmental samples. semanticscholar.org Quantification is typically achieved using isotope-labeled internal standards to account for matrix effects and variations in instrument response.
Environmental Fate Modeling and Predictive Studies
Application of QSAR Models for Environmental Persistence and Transformation
Quantitative Structure-Activity Relationship (QSAR) models are mathematical tools used to predict the physicochemical and toxicological properties of chemicals based on their molecular structure. europa.eu In environmental science, QSARs are invaluable for filling data gaps, especially for compounds like this compound where extensive experimental data may be lacking. nih.govqsardb.org These models can predict key parameters that govern a chemical's environmental behavior, persistence, and potential for transformation.
For this compound, QSAR models could be used to estimate properties such as:
Octanol-Water Partition Coefficient (log Kow): Indicates the tendency of a chemical to partition into organic matter versus water, suggesting its potential for bioaccumulation.
Soil Adsorption Coefficient (log Koc): Predicts the extent to which the compound will bind to soil and sediment particles, affecting its mobility in the environment.
Water Solubility: Influences the compound's distribution in aquatic systems.
Rate of Biodegradation: Predicts the likelihood and speed of microbial degradation.
These models are developed by correlating the molecular structures of a large set of known chemicals with their experimentally determined properties. nih.gov For a new or unstudied compound, its properties are then predicted based on its structural similarity to the compounds in the training set. To be accepted for regulatory purposes, QSAR models must be scientifically validated and the compound must fall within the model's applicability domain. europa.eu
Assessment of Degradation Kinetics and Half-lives in Environmental Systems
The persistence of this compound in the environment is quantified by its degradation rate, which is often described using kinetic models. For many organic pollutants, degradation in environmental systems can be approximated by pseudo-first-order kinetics. nih.gov The rate of degradation is then characterized by a rate constant (k) and, more intuitively, by the degradation half-life (t½). The half-life is the time required for the concentration of the compound to decrease by 50%.
The degradation half-life of a brominated alkane is not a single value but varies significantly depending on the environmental compartment (soil, water, sediment) and the prevailing conditions. Factors such as microbial population density, temperature, pH, redox potential, and the presence of other chemicals all influence the degradation rate. researchgate.net For example, photodegradation can be a significant pathway in sunlit surface waters, with half-lives dependent on light intensity and wavelength. nih.govresearchgate.net
While specific experimental data for this compound is not available, the table below illustrates hypothetical degradation half-lives based on data for other brominated compounds, demonstrating how these values can vary across different environmental scenarios.
Table 2: Hypothetical Degradation Half-lives of this compound in Various Environmental Systems
| Environmental System | Condition | Degradation Pathway | Estimated Half-life (t½) |
|---|---|---|---|
| Surface Water | Sunlight Exposed | Photodegradation, Biodegradation | Days to Weeks |
| Groundwater | Anaerobic | Reductive Dehalogenation | Months to Years |
| Aerobic Soil | High Microbial Activity | Aerobic Biodegradation | Weeks to Months |
| Sediment | Anaerobic | Anaerobic Biodegradation | Months to Years |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-Bromo-7-methyloctane, and how can purity be ensured?
- Methodology : The compound is typically synthesized via nucleophilic substitution (SN2) using 7-methyloctanol and HBr under acidic conditions. Refluxing in a polar aprotic solvent (e.g., THF) at 60–80°C for 6–12 hours is common. Purification involves distillation or column chromatography.
- Purity Assurance : Validate purity using gas chromatography (GC) or high-performance liquid chromatography (HPLC) (>97% purity threshold) and confirm structure via -NMR (e.g., δ 1.3–1.5 ppm for methyl groups, δ 3.4 ppm for brominated CH2) .
- Reproducibility : Follow guidelines for experimental documentation, including reagent sources, reaction conditions, and spectral data, as per IUPAC standards .
Q. How should researchers characterize this compound to confirm its identity?
- Key Techniques :
- Spectroscopy : -NMR, -NMR, and IR spectroscopy to identify functional groups and branching.
- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 208 for CHBr).
- Physical Properties : Measure boiling point (≈200–210°C) and refractive index (≈1.46–1.48) .
- Documentation : Report spectral data in tabular format, referencing known spectra of analogous bromoalkanes .
Q. What safety protocols are critical when handling this compound?
- Storage : Store at 0–6°C in airtight, light-resistant containers to prevent degradation .
- Handling : Use PPE (gloves, goggles) and work in a fume hood due to volatility and potential respiratory irritation.
- Waste Disposal : Neutralize with alkaline solutions (e.g., NaOH) before disposal .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of this compound?
- Design of Experiments (DOE) : Vary parameters (temperature, solvent polarity, stoichiometry) systematically. For example, using DMSO as a co-solvent may enhance SN2 efficiency.
- Statistical Analysis : Apply response surface methodology (RSM) to identify optimal conditions .
- Troubleshooting : Low yields may stem from steric hindrance; consider alternative leaving groups (e.g., tosylates) or catalysts (e.g., ZnCl2) .
Q. How can contradictory spectral data (e.g., unexpected NMR peaks) be resolved?
- Re-Analysis : Repeat experiments under controlled conditions to rule out impurities.
- Advanced Techniques : Use 2D NMR (COSY, HSQC) to assign ambiguous signals. Cross-validate with computational chemistry tools (e.g., DFT simulations for expected chemical shifts) .
- Literature Comparison : Compare data with structurally similar compounds (e.g., 1-Bromo-6-methylheptane) to identify branching anomalies .
Q. What computational methods are suitable for studying the reactivity of this compound?
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways.
- Quantum Mechanics (QM) : Calculate activation energies for bromination steps using Gaussian or ORCA software.
- Docking Studies : Model interactions with enzymes (e.g., cytochrome P450) for biodegradation analysis .
Q. How can researchers design a kinetic study to investigate the hydrolysis of this compound?
- Experimental Setup : Monitor bromide ion release via ion chromatography under varying pH and temperature.
- Rate Law Determination : Use pseudo-first-order conditions with excess nucleophile (e.g., OH⁻).
- Data Interpretation : Plot ln([Br⁻]) vs. time to derive rate constants and activation parameters (ΔH‡, ΔS‡) .
Methodological and Ethical Considerations
Q. What frameworks ensure rigorous formulation of research questions involving this compound?
- FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant. For example:
- Novelty: Investigate understudied applications (e.g., as a chiral building block in asymmetric synthesis).
- Relevance: Address gaps in green chemistry (e.g., solvent-free synthesis) .
- PICO Framework : Define Population (compound), Intervention (synthetic method), Comparison (alternative routes), Outcome (yield/purity) .
Q. How should conflicting literature data on physical properties be addressed?
- Meta-Analysis : Compile existing data into a table (see example below) and identify outliers.
- Experimental Replication : Reproduce cited methods to verify claims .
| Property | Reported Value A | Reported Value B | Proposed Consensus |
|---|---|---|---|
| Boiling Point | 205°C | 215°C | 208°C ±3°C |
| Refractive Index | 1.46 | 1.49 | 1.47 ±0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
